molecular formula C11H14N2O2S B011006 Ethyl 2-[(anilinocarbothioyl)amino]acetate CAS No. 104892-41-3

Ethyl 2-[(anilinocarbothioyl)amino]acetate

Cat. No.: B011006
CAS No.: 104892-41-3
M. Wt: 238.31 g/mol
InChI Key: XMDBJTMVHHYSFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(anilinocarbothioyl)amino]acetate typically involves the reaction of ethyl bromoacetate with aniline and carbon disulfide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(anilinocarbothioyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(anilinocarbothioyl)amino]acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-[(anilinocarbothioyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and designing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(phenylcarbamothioyl)amino]acetate
  • Ethyl 2-[(benzylcarbamothioyl)amino]acetate
  • Ethyl 2-[(methylcarbamothioyl)amino]acetate

Uniqueness

Ethyl 2-[(anilinocarbothioyl)amino]acetate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Biological Activity

Ethyl 2-[(anilinocarbothioyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical structure and properties:

  • Molecular Formula : C11H14N2O2S
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 69555-14-2
  • InChI Key : QUGJYNGNUBHTNS-UHFFFAOYSA-N

The compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : this compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2, CYP2C19, and CYP2D6. This inhibition can affect drug metabolism and pharmacokinetics .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound demonstrated weak antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Activity TypeTest OrganismInhibition Zone (mm)Reference
AntimicrobialBacillus subtilis10
AntimicrobialPseudomonas aeruginosa8
AntimicrobialCandida albicans7

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thioamide derivatives, this compound was tested alongside other compounds. The results indicated that while it exhibited some level of activity against specific pathogens, it was less effective compared to standard antibiotics. The study emphasized the need for structural modifications to enhance its bioactivity.

Case Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with cytochrome P450 enzymes. It was found that this compound could significantly alter the metabolic pathways of co-administered drugs, indicating potential implications for drug-drug interactions in clinical settings.

Properties

IUPAC Name

ethyl 2-(phenylcarbamothioylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-15-10(14)8-12-11(16)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDBJTMVHHYSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366258
Record name Ethyl N-(phenylcarbamothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104892-41-3
Record name Ethyl N-(phenylcarbamothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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